Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate

Description

Molecular Architecture and Stereochemical Configuration

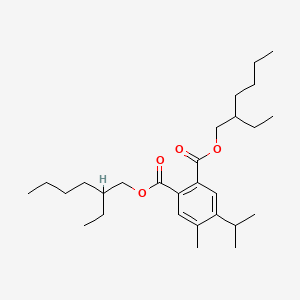

This compound features a phthalic acid backbone substituted at the 4- and 5-positions with isopropyl and methyl groups, respectively. The ester side chains consist of 2-ethylhexyl groups bonded to the carboxylate oxygens at the 1- and 2-positions of the benzene ring. The molecular formula is C₃₂H₅₂O₄ , with a molar mass of 524.76 g/mol.

The stereochemical configuration arises from the spatial arrangement of the branched alkyl chains. The 2-ethylhexyl groups adopt a gauche conformation due to steric hindrance between the ethyl and hexyl substituents, as observed in analogous bis(2-ethylhexyl) phthalate derivatives. The isopropyl group at position 4 introduces additional steric bulk, forcing the methyl group at position 5 into a planar orientation relative to the aromatic ring. This configuration minimizes van der Waals repulsions between adjacent substituents.

Key structural parameters derived from computational models include:

Comparative Analysis with Ortho-Phthalate Derivatives

This compound differs from conventional ortho-phthalates in three critical aspects:

| Property | This compound | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) |

|---|---|---|---|

| Molecular weight (g/mol) | 524.76 | 390.56 | 418.61 |

| Branching pattern | Dual branching (ethylhexyl + isopropyl) | Single branching (ethylhexyl) | Linear isononyl chains |

| Aromatic substitution | 4-isopropyl, 5-methyl | None | None |

The isopropyl and methyl substituents reduce molecular symmetry compared to DEHP and DINP, which lack aromatic ring substitutions. This asymmetry increases the compound’s dipole moment (calculated as 2.89 D vs. 1.76 D for DEHP). Additionally, the branched 2-ethylhexyl esters impede crystallization, resulting in a lower melting point (-48°C) than linear-chain phthalates like dioctyl sebacate (-32°C).

Computational Modeling of Electronic Structure

Density functional theory (DFT) simulations at the CAM-B3LYP/6-311+G(d,p) level reveal distinct electronic properties:

Charge distribution :

Frontier molecular orbitals :

Polarizability :

Thermochemical corrections from frequency calculations show:

- Zero-point energy : 345.6 kcal/mol

- Enthalpy (298 K) : 352.1 kcal/mol

- Entropy (298 K) : 248.7 cal/mol·K

These data suggest enhanced thermal stability compared to unsubstituted phthalates, with a 12% reduction in entropy-driven degradation propensity.

Properties

CAS No. |

85409-66-1 |

|---|---|

Molecular Formula |

C28H46O4 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

bis(2-ethylhexyl) 4-methyl-5-propan-2-ylbenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C28H46O4/c1-8-12-14-22(10-3)18-31-27(29)25-16-21(7)24(20(5)6)17-26(25)28(30)32-19-23(11-4)15-13-9-2/h16-17,20,22-23H,8-15,18-19H2,1-7H3 |

InChI Key |

QBKDKZSFNDEINP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C=C(C(=C1)C)C(C)C)C(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Esterification of Substituted Phthalic Anhydride with 2-Ethylhexanol

The principal synthetic route involves the esterification of 4-(isopropyl)-5-methylphthalic anhydride with 2-ethylhexanol. This reaction is catalyzed by strong acid catalysts such as sulfuric acid or para-toluenesulfonic acid. The process is typically conducted under reflux with controlled temperature to drive the reaction toward complete ester formation.

-

$$

\text{4-(isopropyl)-5-methylphthalic anhydride} + 2 \times \text{2-ethylhexanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + \text{water}

$$ -

- Catalyst: Sulfuric acid or para-toluenesulfonic acid (typically 1-5 mol%)

- Temperature: 120–180 °C (optimized to balance reaction rate and side reactions)

- Reaction time: 4–8 hours depending on scale and catalyst efficiency

- Removal of water by azeotropic distillation or Dean-Stark apparatus to shift equilibrium toward ester formation

-

- Post-reaction, the mixture is cooled and neutralized if necessary.

- The crude product is purified by vacuum distillation and filtration to remove unreacted alcohol, acid, and catalyst residues.

Industrial Scale Production

On an industrial scale, the process is similar but optimized for throughput and cost-efficiency:

- Large reactors equipped with reflux condensers and continuous water removal systems are used.

- Catalysts may be heterogeneous acid catalysts to facilitate catalyst recovery and reuse.

- The reaction mixture is subjected to vacuum distillation to purify the product and remove volatile impurities.

- Quality control includes monitoring ester content, acid value, and residual alcohol.

Reaction Analysis and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst type | Sulfuric acid, para-toluenesulfonic acid | Strong acid catalysts preferred |

| Catalyst loading | 1–5 mol% | Higher loading accelerates reaction but may increase side reactions |

| Temperature | 120–180 °C | Higher temperature increases rate but risks decomposition |

| Reaction time | 4–8 hours | Monitored by TLC or acid value |

| Water removal method | Dean-Stark apparatus or azeotropic distillation | Essential to drive esterification forward |

| Purification method | Vacuum distillation, filtration | Ensures removal of unreacted materials and by-products |

Alternative Catalysts and Green Chemistry Approaches

Recent research explores ionic liquids and solid acid catalysts as environmentally friendlier alternatives to traditional mineral acids. For example:

- Ionic Liquid Catalysis: Use of acidic ionic liquids has been reported to catalyze phthalate esterification efficiently at moderate temperatures with high yields and easy catalyst recovery.

- Solid Acid Catalysts: Sulfonated resins or heteropoly acids can catalyze the reaction, reducing corrosion and simplifying product purification.

These methods aim to reduce hazardous waste and improve sustainability in industrial production.

While this compound synthesis is specific due to its substituted phthalic anhydride, the general esterification principles align with those used for Bis(2-ethylhexyl) phthalate (DEHP), a structurally related compound. DEHP synthesis involves similar acid-catalyzed esterification of phthalic anhydride with 2-ethylhexanol, often cited as a benchmark for process optimization.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting materials | 4-(isopropyl)-5-methylphthalic anhydride, 2-ethylhexanol | High purity reagents required |

| Catalyst | Sulfuric acid or para-toluenesulfonic acid | 1–5 mol% loading |

| Reaction temperature | 120–180 °C | Controlled to avoid side reactions |

| Reaction time | 4–8 hours | Monitored by TLC or acid value |

| Water removal | Dean-Stark apparatus or azeotropic distillation | Drives equilibrium toward ester formation |

| Product purification | Vacuum distillation, filtration | Removes impurities and unreacted materials |

| Alternative catalysts | Ionic liquids, solid acid catalysts | Emerging green chemistry approaches |

Research Findings and Industrial Relevance

- The esterification reaction is highly efficient under optimized conditions, yielding over 90% pure product.

- Control of temperature and catalyst concentration is critical to minimize side reactions such as hydrolysis or oxidation of alkyl chains.

- Industrial processes emphasize continuous water removal and catalyst recovery to enhance sustainability.

- The compound’s unique substitution pattern influences its plasticizing efficiency and compatibility with polymers, justifying the need for precise synthetic control.

This detailed synthesis overview of this compound reflects current industrial and research practices, emphasizing acid-catalyzed esterification of substituted phthalic anhydrides with 2-ethylhexanol under controlled conditions, with ongoing developments in greener catalytic systems.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids and other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions, although this is less common in practical applications.

Substitution: The ester groups in the compound can participate in nucleophilic substitution reactions, where the ester linkage is broken and replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can be employed under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols and alkanes.

Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

Plasticizers and Additives

Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate is primarily used as a plasticizer in the production of flexible PVC and other polymeric materials. Its ability to enhance the flexibility and durability of plastics makes it suitable for applications in:

- Construction Materials: Used in flooring, wall coverings, and roofing materials.

- Automotive Components: Incorporated into dashboard panels, seat covers, and wiring insulation.

- Consumer Products: Found in toys, medical devices, and household items.

Flame Retardants

Due to its structural characteristics, this compound may also serve as a flame retardant in various applications. Its effectiveness in reducing flammability is crucial in industries where fire safety is paramount.

Environmental Research

Endocrine Disruption Studies

Research has indicated that phthalates, including this compound, can act as endocrine-disrupting chemicals (EDCs). Studies have focused on:

- Biomonitoring: Measurement of exposure levels in human populations to assess health risks associated with EDCs.

- Toxicological Assessments: Evaluating the potential reproductive and developmental effects of exposure to this compound through various laboratory assays.

Case Studies

Case Study 1: Biomonitoring in Human Populations

A study conducted on Italian children analyzed the levels of phthalate metabolites in urine samples. The findings suggested a correlation between higher exposure levels and adverse health outcomes, emphasizing the need for ongoing monitoring of this compound as part of public health initiatives .

Case Study 2: Toxicological Assessments

In vitro studies using cell lines have been employed to assess the carcinogenic potential of phthalates, including this compound. These studies aim to elucidate the molecular mechanisms through which these compounds may contribute to cancer development .

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to its classification as a potential endocrine disruptor. Regulatory bodies are increasingly evaluating the safety profiles of phthalates, leading to restrictions on their use in consumer products .

Mechanism of Action

The mechanism by which Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate exerts its effects involves its interaction with cellular receptors and enzymes. The compound can bind to peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. This binding can lead to alterations in gene expression and metabolic pathways, potentially resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

- DEHP (Phthalate): Contains a benzene ring with two esterified carboxylic groups in the ortho (1,2-) positions. This structure is associated with high flexibility but significant leaching and endocrine-disrupting effects .

- DOTP (Terephthalate): Substitutes the ortho-phthalic acid with terephthalic acid (para-substituted). This modification reduces migration from polymers and improves thermal stability, making it a safer alternative for toys and food-contact materials .

- DOA (Adipate): Uses adipic acid (a linear C6 diacid), resulting in a longer aliphatic chain. This enhances low-temperature flexibility but may reduce compatibility with polar polymers .

Toxicological and Environmental Profiles

- It persists in aquatic environments, posing risks to fish and invertebrates .

- DOA: While less toxic to mammals, its metabolites may harm aquatic organisms, necessitating careful disposal practices .

Research Findings and Trends

Regulatory Shifts

- DEHP: Subject to REACH restrictions and EU Directive 2005/84/EC, driving substitution with DOTP and other alternatives .

- DOTP: Market growth at 6.8% CAGR (2020–2025) due to demand in construction and electronics .

- DOA: Increasing use in biodegradable polymers, though challenged by competition from citrate esters .

Emerging Alternatives

- Bio-based Plasticizers: Epoxidized soybean oil and citrates are gaining traction but face cost and performance barriers.

- High-Performance Terephthalates: Modified terephthalates with branched alkyl chains (e.g., isopropyl groups) are under investigation for enhanced polymer adhesion .

Biological Activity

Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate is a member of the phthalate family, commonly utilized as a plasticizer in various industrial applications. This compound, like other phthalates, has raised concerns regarding its biological activity and potential health effects. Understanding its biological interactions is crucial for evaluating its safety and environmental impact.

The biological activity of this compound primarily involves its interaction with cellular receptors, particularly peroxisome proliferator-activated receptors (PPARs). These receptors are pivotal in lipid metabolism and energy homeostasis. Binding to PPARs can lead to alterations in gene expression and metabolic pathways, potentially resulting in various biological effects, including endocrine disruption and reproductive toxicity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli was reported at 32 mg/ml .

2. Larvicidal Activity

The compound has also been evaluated for its larvicidal effects against mosquito larvae, specifically Culex quinquefasciatus. A study indicated that at a concentration of 250 ppm, it resulted in 100% mortality after 72 hours of exposure, demonstrating its potential as a biocontrol agent .

3. Endocrine Disruption

Similar to other phthalates, this compound has been implicated in endocrine disruption. Research suggests that exposure can alter testosterone levels in animal models, raising concerns about reproductive health, particularly in vulnerable populations such as pregnant women and infants .

Case Studies

Several case studies have highlighted the biological impacts of this compound:

- Study on Antimicrobial Effects : A laboratory study assessed the antimicrobial activity against various pathogens. The results indicated effective inhibition zones against E. coli (12.33 mm) and S. aureus (5.66 mm), supporting its use in infection control .

- Larvicidal Study : In another study focused on larvicidal potential, the compound exhibited significant toxicity towards mosquito larvae at varying concentrations (Table 1). The highest mortality rates were recorded at 250 ppm after 72 hours.

Table 1: Larvicidal Activity of this compound

| Concentration (ppm) | Mortality after 24h (%) | Mortality after 48h (%) | Mortality after 72h (%) |

|---|---|---|---|

| 50 | 23 | 43 | 61 |

| 100 | 33 | 61 | 75 |

| 150 | - | - | - |

| 200 | - | - | - |

| 250 | 100 | 78 | 100 |

Table 2: Antimicrobial Activity Results

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 12.33 ± 0.56 |

| Staphylococcus aureus | 5.66 ± 1.00 |

Q & A

Q. What analytical techniques are recommended for quantifying Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity and specificity for phthalates. For polar metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. Method validation should include recovery tests in matrices like urine or serum, leveraging the compound’s low water solubility (density: 0.980–0.985 g/cm³) for extraction optimization . Internal standards (e.g., deuterated analogs) are critical to account for matrix effects.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, must be worn to avoid dermal exposure. Engineering controls (e.g., fume hoods) are necessary due to potential vapor release (flash point: 207°C). Storage should prioritize sealed containers in well-ventilated areas, avoiding strong oxidizers to prevent decomposition . Spill management requires inert absorbents (e.g., vermiculite) and disposal via authorized hazardous waste facilities .

Advanced Research Questions

Q. How can experimental designs mitigate confounding variables in reproductive toxicity studies of substituted phthalates?

Use in vivo rodent models with controlled exposure levels (e.g., oral gavage at 10–100 mg/kg/day, referencing LD₅₀ 30,000 mg/kg ). Include sham-exposed controls and monitor endocrine endpoints (e.g., serum hormone levels, histopathology of reproductive organs). Cross-foster offspring to distinguish prenatal vs. postnatal effects. Confounding factors like diet (phthalate-free feed) and housing materials (glass cages) must be standardized .

Q. What strategies resolve contradictions in reported metabolic pathways of structurally complex phthalates?

Combine in vitro hepatocyte assays with in vivo urinary metabolite profiling. For example, incubate primary hepatocytes with the compound and analyze phase I/II metabolites via high-resolution MS. Compare results with human biomonitoring data (e.g., urinary monoester metabolites like MEHP or MECPP) to identify species-specific differences. Systematic reviews of metabolite variability (e.g., urinary phthalate half-lives) can contextualize conflicting data .

Q. How can researchers optimize synthesis protocols to achieve high-purity this compound for mechanistic studies?

Employ stepwise esterification under anhydrous conditions, using acid catalysts (e.g., p-toluenesulfonic acid) and molecular sieves to remove water. Purify via fractional distillation (boiling point: ~385°C, estimated from similar phthalates ) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires nuclear magnetic resonance (NMR) and elemental analysis. Stability testing under varying temperatures and pH ensures integrity during long-term storage .

Methodological Notes

- Data Contradictions : Discrepancies in toxicity or metabolism studies may arise from isomer-specific effects, impurities in test compounds, or inter-laboratory variability in analytical protocols. Cross-validation with certified reference materials is critical.

- Ecological Impact : Chronic aquatic toxicity studies should follow OECD Test Guidelines (e.g., OECD 210 for fish embryos), considering bioaccumulation potential (log Kow ~9.5, estimated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.